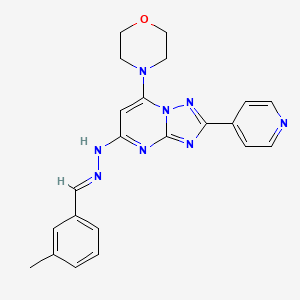

PIKfyve-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C22H22N8O |

|---|---|

Molecular Weight |

414.5 g/mol |

IUPAC Name |

N-[(E)-(3-methylphenyl)methylideneamino]-7-morpholin-4-yl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine |

InChI |

InChI=1S/C22H22N8O/c1-16-3-2-4-17(13-16)15-24-27-19-14-20(29-9-11-31-12-10-29)30-22(25-19)26-21(28-30)18-5-7-23-8-6-18/h2-8,13-15H,9-12H2,1H3,(H,25,26,27,28)/b24-15+ |

InChI Key |

AJGYMQGRBICUPO-BUVRLJJBSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=N/NC2=NC3=NC(=NN3C(=C2)N4CCOCC4)C5=CC=NC=C5 |

Canonical SMILES |

CC1=CC(=CC=C1)C=NNC2=NC3=NC(=NN3C(=C2)N4CCOCC4)C5=CC=NC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of PIKfyve Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mechanism of action of PIKfyve inhibitors, a class of molecules with significant therapeutic potential in oncology, autoimmune disorders, and infectious diseases. While specific data for PIKfyve-IN-2 is limited in publicly available literature, this document will focus on the well-characterized effects of potent PIKfyve inhibitors, which are expected to be representative of this compound's activity.

Core Mechanism of Action: Inhibition of Phosphoinositide Conversion

PIKfyve is a lipid kinase that plays a crucial role in the regulation of endosomal trafficking and membrane homeostasis.[1] The primary function of PIKfyve is to phosphorylate phosphatidylinositol 3-phosphate (PtdIns(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2).[2] PIKfyve may also be responsible for the production of phosphatidylinositol 5-phosphate (PtdIns(5)P), either directly from phosphatidylinositol or via the dephosphorylation of PtdIns(3,5)P2.[2]

PIKfyve inhibitors, including this compound, are ATP-competitive compounds that bind to the kinase domain of PIKfyve, thereby blocking its catalytic activity.[3] This inhibition prevents the conversion of PtdIns(3)P to PtdIns(3,5)P2. The direct consequences of this action are a decrease in the cellular levels of PtdIns(3,5)P2 and PtdIns(5)P, and a subsequent accumulation of the substrate, PtdIns(3)P.[4]

Cellular Consequences of PIKfyve Inhibition

The perturbation of phosphoinositide balance following PIKfyve inhibition leads to a cascade of downstream cellular effects, primarily impacting the endolysosomal system.

Defective Endosomal Trafficking and Cytoplasmic Vacuolation

The most prominent and visually striking phenotype of PIKfyve inhibition is the formation of large, swollen cytoplasmic vacuoles.[5] These vacuoles are derived from late endosomes and lysosomes and their enlargement is a result of impaired membrane fission and trafficking events that are dependent on PtdIns(3,5)P2.[5] The accumulation of PtdIns(3)P on endosomal membranes, coupled with the lack of PtdIns(3,5)P2, leads to defects in the budding of transport vesicles from endosomes, effectively trapping cargo and causing the organelles to swell.[4]

Disruption of Lysosomal Homeostasis and Autophagy

PIKfyve activity is essential for lysosomal function and the autophagy process. Inhibition of PIKfyve disrupts lysosome fission, leading to the formation of enlarged lysosomes.[6] Furthermore, the fusion of autophagosomes with lysosomes to form autolysosomes is impaired, resulting in the accumulation of autophagosomes and a blockage of the autophagic flux.[6] This disruption of cellular recycling pathways can be particularly detrimental to cancer cells that rely on autophagy for survival.[6]

Impact on Signaling Pathways

PIKfyve and its lipid products are involved in various signaling pathways. For instance, PIKfyve has been implicated in the regulation of mTOR signaling.[5] Inhibition of PIKfyve can lead to a dysregulation of mTOR activity, further impacting cellular metabolism, growth, and proliferation.[5]

Quantitative Data: Potency of Representative PIKfyve Inhibitors

The following table summarizes the in vitro potency of several well-characterized PIKfyve inhibitors. This data is crucial for comparing the efficacy of different compounds and for designing experiments with appropriate concentrations.

| Inhibitor | Target | IC50 (nM) | Assay Type | Reference(s) |

| Apilimod | PIKfyve | 14 | In vitro kinase assay | [2][7][8][9][10] |

| YM-201636 | PIKfyve | 33 | In vitro kinase assay | [1][2][11][12] |

| WX8 | PIKfyve | N/A (Kd = 0.9) | Binding assay | [3] |

| PIKfyve-IN-4 | PIKfyve | 0.60 | Enzymatic assay | [1] |

| APY0201 | PIKfyve | 5.2 | In vitro kinase assay | [1] |

Experimental Protocols

In Vitro PIKfyve Kinase Assay (ADP-Glo™ Format)

This protocol describes a common method to measure the in vitro activity of PIKfyve and assess the potency of inhibitors. The assay quantifies the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human PIKfyve enzyme

-

PI(3)P:PS lipid substrate vesicles

-

ATP

-

PIKfyve kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white, opaque plates

Procedure:

-

Prepare serial dilutions of the PIKfyve inhibitor (e.g., this compound) in kinase assay buffer.

-

In a 96-well plate, add the inhibitor dilutions.

-

Add the PIKfyve enzyme to each well (except for no-enzyme controls).

-

Add the PI(3)P:PS substrate to all wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value of the inhibitor by plotting the luminescence signal against the inhibitor concentration.

Cellular Assay for Phosphoinositide Levels by HPLC

This method is used to quantify the intracellular levels of PtdIns(3,5)P2 and other phosphoinositides upon treatment with a PIKfyve inhibitor.[4]

General Procedure:

-

Culture cells to near confluency.

-

Metabolically label the cells with [3H]-myo-inositol for 48-72 hours to incorporate the radiolabel into the inositol headgroups of phosphoinositides.

-

Treat the cells with the PIKfyve inhibitor or vehicle control for the desired time.

-

Harvest the cells and extract the lipids using a chloroform/methanol extraction method.

-

Deacylate the lipid extract to remove the fatty acid chains, leaving the water-soluble glycerophosphoinositol headgroups.

-

Separate the different glycerophosphoinositol species using high-performance liquid chromatography (HPLC) with a strong anion exchange column.

-

Detect the radiolabeled phosphoinositides using an in-line scintillation counter.

-

Quantify the peaks corresponding to PtdIns(3)P and PtdIns(3,5)P2 to determine the effect of the inhibitor.[4]

Assessment of Cytoplasmic Vacuolation

This is a phenotypic assay to visually confirm the cellular effect of PIKfyve inhibition.

Procedure:

-

Plate cells in a multi-well plate suitable for microscopy.

-

Treat the cells with varying concentrations of the PIKfyve inhibitor or vehicle control.

-

Incubate for a period of time (e.g., 4 to 24 hours).

-

Observe the cells under a phase-contrast microscope.

-

Document the formation of cytoplasmic vacuoles by capturing images.

-

The extent of vacuolation can be quantified by measuring the total area of vacuoles relative to the total cell area using image analysis software.

Mandatory Visualizations

Caption: PIKfyve Signaling Pathway and Point of Inhibition.

Caption: Workflow for Characterizing PIKfyve Inhibitors.

References

- 1. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 2. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eastport.cz [eastport.cz]

- 4. researchgate.net [researchgate.net]

- 5. ulab360.com [ulab360.com]

- 6. pnas.org [pnas.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. A Novel HPLC-Based Approach Makes Possible the Spatial Characterization of Cellular PtdIns5P and Other Phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. uniprot.org [uniprot.org]

An In-Depth Technical Guide to the PIKfyve Signaling Pathway and its Inhibition

Abstract: The phosphoinositide kinase PIKfyve is a critical regulator of intracellular membrane trafficking and cellular homeostasis. As the sole enzyme responsible for synthesizing the signaling lipids phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and phosphatidylinositol 5-phosphate (PI(5)P), PIKfyve orchestrates a multitude of cellular processes.[1][2] Its activity is essential for the proper function of the endosome-lysosome-autophagy axis.[3] Consequently, PIKfyve has emerged as a significant therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and viral infections.[4][5] Small molecule inhibitors, such as PIKfyve-IN-2, provide powerful tools to probe this pathway and hold therapeutic potential.[6] This guide details the core PIKfyve signaling pathway, the cellular consequences of its inhibition, quantitative data on key inhibitors, and detailed protocols for relevant experimental assays.

The Core PIKfyve Signaling Pathway

PIKfyve, also known as PIP5K3, is a large, evolutionarily conserved lipid kinase.[2][3] Its primary function is to phosphorylate the D-5 position of the inositol ring on its substrates.[7] The synthesis of its lipid products is tightly regulated by its association with a scaffold protein, Vac14, and a phosphatase, Fig4. This complex ensures the transient and localized production of PI(3,5)P₂.[1][3]

-

Substrate and Products: PIKfyve utilizes phosphatidylinositol 3-phosphate (PI(3)P), which is primarily found on endosomal membranes, to generate PI(3,5)P₂.[8][9] It can also synthesize PI(5)P directly from phosphatidylinositol (PI).[1]

-

Regulatory Complex: PIKfyve activity is governed by its interaction with Vac14 and Fig4. Vac14 acts as a scaffolding protein, while Fig4 is a phosphatase that counteracts PIKfyve's kinase activity by converting PI(3,5)P₂ back to PI(3)P.[1][3] This dynamic interplay allows for precise control over PI(3,5)P₂ levels.

References

- 1. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]

- 4. Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling [mdpi.com]

- 5. Roles of PIKfyve in multiple cellular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. apexbt.com [apexbt.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

The Role of PIKfyve Inhibition in Autophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intricate cellular process of autophagy, responsible for the degradation and recycling of cellular components, is a critical area of research in both fundamental biology and therapeutic development. A key regulator in this pathway is the phosphoinositide kinase PIKfyve. This technical guide provides an in-depth exploration of the role of PIKfyve in autophagy, with a specific focus on the effects of its inhibition by small molecules like PIKfyve-IN-2 and other chemical probes. We will delve into the molecular mechanisms, present quantitative data from key studies, provide detailed experimental protocols for assessing the impact of PIKfyve inhibition on autophagy, and visualize the complex signaling pathways involved. This guide is intended to be a valuable resource for researchers and drug development professionals working to understand and therapeutically target the autophagic process.

The Central Role of PIKfyve in Autophagy and Lysosomal Homeostasis

PIKfyve is a lipid kinase that plays a crucial role in the endolysosomal system by phosphorylating phosphatidylinositol 3-phosphate (PtdIns(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and phosphatidylinositol 5-phosphate (PtdIns5P).[1][2] These phosphoinositides are critical signaling molecules that regulate various aspects of membrane trafficking, including endosome maturation, lysosome fission and fusion, and autophagosome dynamics.[3]

The process of autophagy culminates in the fusion of autophagosomes with lysosomes to form autolysosomes, where the engulfed cellular material is degraded.[3] PIKfyve activity is essential for the proper functioning and turnover of lysosomes. Inhibition of PIKfyve disrupts the delicate balance of lysosomal fusion and fission, leading to the accumulation of enlarged, dysfunctional lysosomes and a blockage of the autophagic flux.[3] This disruption prevents the final degradation step of autophagy, causing an accumulation of autophagosomes.[4]

Mechanism of Action of PIKfyve Inhibitors

PIKfyve inhibitors, such as this compound and other well-characterized compounds like YM201636, apilimod, and WX8, are small molecules that typically act as ATP-competitive inhibitors of the PIKfyve kinase domain. By binding to the ATP-binding pocket, they prevent the phosphorylation of PtdIns(3)P, leading to a depletion of PtdIns(3,5)P₂ and PtdIns5P.[5] This acute depletion of its lipid products is the primary mechanism through which these inhibitors exert their effects on the endolysosomal system and, consequently, on autophagy. The cellular consequences of PIKfyve inhibition are profound, leading to a characteristic phenotype of cytoplasmic vacuolization, which are in fact enlarged lysosomes and late endosomes.[6] This phenotype is a direct result of the impaired lysosomal fission.[3]

Quantitative Data on PIKfyve Inhibitors

The potency of various PIKfyve inhibitors has been characterized in a range of biochemical and cellular assays. The half-maximal inhibitory concentration (IC₅₀) and equilibrium binding constant (Kd) are key parameters to quantify their efficacy.

| Inhibitor | Assay Type | Target | IC₅₀ / Kd (nM) | Reference |

| This compound | Kinase Assay | PIKfyve | Potent inhibitor (specific IC₅₀ not publicly available) | [7] |

| YM201636 | Kinase Assay | PIKfyve | 33 | [8] |

| Apilimod | Kinase Assay | PIKfyve | 14 | [9] |

| WX8 | Binding Assay | PIKfyve | 0.9 (Kd) | [5] |

| ESK981 | Growth Inhibition | Prostate Cancer Cells | 37 - 207 | [10] |

| APY0201 | Kinase Assay | PIKfyve | 5.2 | [7] |

Table 1: Potency of selected PIKfyve inhibitors.

The functional consequence of PIKfyve inhibition on autophagy is often quantified by measuring the accumulation of the autophagosome marker, microtubule-associated protein 1A/1B-light chain 3-II (LC3-II).

| Inhibitor | Cell Line | Concentration | Fold Increase in LC3-II | Reference |

| YM201636 | Primary Hippocampal Neurons | 800 nM | Significant increase | [6] |

| WX8 | U2OS | 0.1 - 0.5 µM | Near maximum accumulation | [3] |

| ESK981 | LNCaP, VCaP | 300 nM | Dose-dependent increase | |

| Apilimod | Inpp4b-/- MEFs | 10 nM | Significantly higher than in WT | [11] |

Table 2: Effect of PIKfyve inhibitors on LC3-II accumulation.

Signaling Pathways Modulated by PIKfyve Inhibition

PIKfyve does not operate in isolation; it is part of a complex signaling network that regulates autophagy. Key upstream regulators include AMP-activated protein kinase (AMPK) and ULK1, which are activated under conditions of cellular stress, such as glucose starvation. Downstream, the activity of PIKfyve influences the mTOR signaling pathway, a master regulator of cell growth and autophagy.

AMPK-ULK1-PIKFYVE Axis in Glucose Starvation-Induced Autophagy

Under glucose starvation, AMPK is activated and subsequently phosphorylates and activates ULK1. ULK1, in turn, can phosphorylate PIKfyve, leading to an increase in PtdIns5P synthesis and the promotion of autophagosome formation. Inhibition of PIKfyve blocks this non-canonical autophagy pathway.

PIKfyve Inhibition and mTOR Signaling

PIKfyve activity is also intertwined with the mTOR signaling pathway. Inhibition of PIKfyve can lead to the dysregulation of mTOR signaling. Specifically, PIKfyve inhibition can result in the mTORC1-dependent phosphorylation and cytoplasmic retention of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. This prevents TFEB from entering the nucleus and activating the expression of autophagy-related genes.

Experimental Protocols

Accurate assessment of the effects of PIKfyve inhibitors on autophagy requires robust and well-controlled experimental procedures. Below are detailed protocols for key assays.

In Vitro PIKfyve Kinase Assay (ADP-Glo™)

This assay measures the kinase activity of purified PIKfyve by quantifying the amount of ADP produced.

Materials:

-

Active PIKfyve enzyme (e.g., SignalChem, P17-112BG)

-

Lipid Kinase Buffer (e.g., 5x buffer: 250mM HEPES pH 7.5, 250mM NaCl, 10mM MgCl₂, 2.5mM EGTA, 125µg/mL BSA, 0.2% Triton X-100; dilute to 1x and add fresh DTT to 0.05mM before use)

-

PtdIns(3)P:PS substrate

-

Lipid Dilution Buffer

-

ATP solution (e.g., 250 µM)

-

ADP-Glo™ Kinase Assay Kit (Promega, V9101)

-

This compound or other inhibitors

-

96-well opaque plates

Procedure:

-

Thaw all reagents on ice.

-

Prepare serial dilutions of this compound in 1x Lipid Kinase Buffer.

-

In a pre-cooled 96-well opaque plate, add the following to each well (final volume 20 µL):

-

10 µL of diluted active PIKfyve enzyme

-

5 µL of PtdIns(3)P:PS substrate (sonicate for 1 minute before use)

-

5 µL of 1x Lipid Kinase Buffer containing the desired concentration of this compound (or vehicle control).

-

-

For the blank control, replace the substrate with an equal volume of Lipid Dilution Buffer.

-

Initiate the reaction by adding 5 µL of 250 µM ATP solution to each well (final volume 25 µL).

-

Shake the plate for 2 minutes and incubate at 30°C for 40 minutes.

-

Terminate the reaction by adding 25 µL of ADP-Glo™ Reagent.

-

Shake the plate and incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well.

-

Shake the plate and incubate at room temperature for 30 minutes.

-

Read the luminescence using a plate reader.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Autophagic Flux Assay using mRFP-GFP-LC3

This assay allows for the visualization and quantification of autophagic flux by taking advantage of the different pH sensitivities of GFP and mRFP.

Materials:

-

Cells stably or transiently expressing the mRFP-GFP-LC3 tandem construct

-

Complete cell culture medium

-

This compound or other inhibitors

-

Bafilomycin A1 (positive control for autophagic flux blockade)

-

Confocal microscope

-

Image analysis software (e.g., ImageJ/Fiji)

Procedure:

-

Seed cells expressing mRFP-GFP-LC3 in a suitable imaging dish or plate.

-

Allow cells to adhere and grow to the desired confluency.

-

Treat cells with this compound at various concentrations and for different time points. Include vehicle-treated and Bafilomycin A1-treated (e.g., 100 nM for 4 hours) controls.

-

Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Mount the coverslips with a mounting medium containing DAPI for nuclear staining.

-

Acquire images using a confocal microscope with appropriate laser lines for GFP (e.g., 488 nm), mRFP (e.g., 561 nm), and DAPI (e.g., 405 nm).

-

Image Analysis:

-

Count the number of yellow (GFP⁺mRFP⁺, autophagosomes) and red (GFP⁻mRFP⁺, autolysosomes) puncta per cell.

-

An increase in the number of yellow puncta and a decrease in red puncta upon treatment with this compound indicates a blockage of autophagic flux.

-

Quantify the results from multiple cells and independent experiments.

-

Western Blotting for LC3-II

This is a standard method to assess the accumulation of autophagosomes.

Materials:

-

Cell culture reagents

-

This compound or other inhibitors

-

Bafilomycin A1 or Chloroquine

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-LC3, anti-GAPDH or other loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells and treat with this compound with and without a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine for the last 2-4 hours of treatment).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Clarify lysates by centrifugation and determine protein concentration using the BCA assay.

-

Denature protein samples in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate.

-

Analysis:

-

Quantify the band intensity for LC3-II and the loading control.

-

An increase in LC3-II levels, especially in the presence of a lysosomal inhibitor, confirms a block in autophagic flux.

-

Lysosomal pH Measurement using Ratiometric Dyes

This method assesses the acidity of lysosomes, which can be altered by PIKfyve inhibition.

Materials:

-

Cells

-

Oregon Green 488 Dextran or FITC-Dextran

-

Complete cell culture medium

-

This compound or other inhibitors

-

Calibration buffers of known pH containing ionophores (e.g., nigericin and monensin)

-

Confocal microscope with two excitation wavelengths for the ratiometric dye

Procedure:

-

Incubate cells with Oregon Green 488 Dextran (e.g., 0.1 mg/mL) in complete medium for 24-48 hours to allow for uptake and delivery to lysosomes.

-

Wash the cells and chase in fresh medium for at least 2 hours.

-

Treat the cells with this compound or vehicle control for the desired time.

-

Calibration:

-

In a separate set of labeled cells, incubate with calibration buffers of varying pH (e.g., pH 4.0 to 6.5) containing ionophores to equilibrate the lysosomal pH with the buffer pH.

-

Acquire images at both excitation wavelengths for each pH point to generate a standard curve of fluorescence ratio versus pH.

-

-

Measurement:

-

Acquire images of the experimental cells at both excitation wavelengths.

-

Calculate the ratio of the fluorescence intensities for individual lysosomes.

-

Determine the lysosomal pH by interpolating the measured ratios onto the calibration curve.

-

Conclusion

PIKfyve is a critical regulator of autophagy and lysosomal function. Inhibition of PIKfyve with small molecules like this compound provides a powerful tool to dissect the intricate mechanisms of autophagy and to explore its therapeutic potential in various diseases, including cancer and neurodegenerative disorders. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers to design, execute, and interpret experiments aimed at understanding the role of PIKfyve in this fundamental cellular process. As our understanding of the complexities of autophagy continues to grow, the targeted modulation of key regulators like PIKfyve will undoubtedly remain a promising avenue for future research and drug development.

References

- 1. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 2. reactionbiology.com [reactionbiology.com]

- 3. researchgate.net [researchgate.net]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Multi-Lysate Western Blotting Protocol | Rockland [rockland.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Autophagy Inhibition by Targeting PIKfyve Potentiates Response to Immune Checkpoint Blockade in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A pulse-chasable reporter processing assay for mammalian autophagic flux with HaloTag - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to PIKfyve Inhibition in Cancer Research: The Role and Application of PIKfyve-IN-2 and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The lipid kinase PIKfyve has emerged as a compelling therapeutic target in oncology. Its central role in regulating fundamental cellular processes, including lysosomal homeostasis, endosomal trafficking, and autophagy, positions it as a critical node for cancer cell survival and proliferation.[1][2] Many cancer cells, particularly those under metabolic stress, exhibit a heightened dependence on autophagy for nutrient recycling, making them uniquely vulnerable to its disruption.[3][4] Small molecule inhibitors of PIKfyve, such as PIKfyve-IN-2, effectively block these pathways, leading to lysosomal dysfunction, impaired autophagy, and ultimately, selective cancer cell death.[5][6][7] This guide provides an in-depth overview of the mechanism of action, quantitative efficacy, and experimental application of PIKfyve inhibitors in cancer research, with a focus on providing actionable data and protocols for laboratory investigation.

The PIKfyve Kinase: A Critical Regulator of Cellular Homeostasis

PIKfyve, a phosphoinositide kinase, is the primary enzyme responsible for synthesizing phosphatidylinositol-3,5-bisphosphate [PI(3,5)P2] and phosphatidylinositol-5-phosphate [PI(5)P] from its substrate, phosphatidylinositol-3-phosphate (PI3P).[1][8] These low-abundance phosphoinositides are crucial signaling lipids that govern the identity and function of late endosomes and lysosomes.[8][9]

The key functions regulated by PIKfyve and its products include:

-

Lysosomal Homeostasis: PI(3,5)P2 is essential for the fission of lysosomes, a process required to maintain a pool of functional organelles.[6][10]

-

Autophagy: PIKfyve is required for the fusion of autophagosomes with lysosomes to form autolysosomes, the final step in the autophagic process where cellular components are degraded and recycled.[10][11]

-

Endosomal Trafficking: The kinase regulates the movement of cargo through the endocytic pathway, including the trafficking of growth factor receptors like EGFR.[11][12]

Given that cancer cells often rely on upregulated autophagy to survive nutrient-poor tumor microenvironments and resist therapy, targeting PIKfyve presents a promising anti-cancer strategy.[4][13]

Mechanism of Action of PIKfyve Inhibitors

PIKfyve inhibitors, including potent compounds like this compound, apilimod, YM201636, and the WX8 family, exert their anti-cancer effects by disrupting the critical cellular functions orchestrated by PIKfyve.[5][14][15]

The primary consequences of PIKfyve inhibition are:

-

Disruption of Lysosome Function: Inhibition of PIKfyve prevents the synthesis of PI(3,5)P2, which impairs lysosome fission. This leads to the accumulation of large, dysfunctional lysosomes and the formation of prominent cytoplasmic vacuoles.[6][10][11]

-

Blockade of Autophagic Flux: By preventing the formation of autolysosomes, these inhibitors halt the degradation and recycling of cellular components, leading to an accumulation of autophagic vesicles and markers like LC3-II.[6][16] This starves autophagy-dependent cancer cells of essential nutrients.

-

Induction of Cell Death: The profound disruption of lysosomal and autophagic pathways in sensitive cancer cells triggers non-apoptotic cell death.[17][18]

-

Enhancement of Anti-Tumor Immunity: Recent studies have shown that PIKfyve inhibition upregulates the surface expression of MHC class I molecules on cancer cells, making them more visible to and susceptible to killing by CD8+ T cells.[16] This suggests a role for PIKfyve inhibitors in combination with immunotherapies.[16][19]

The following diagram illustrates the central role of PIKfyve and the consequences of its inhibition.

Quantitative Data: In Vitro and In Vivo Efficacy

The potency of PIKfyve inhibitors has been quantified across numerous cancer cell lines and in vivo models. This compound is noted as a potent inhibitor for cancer research.[5] The tables below summarize key quantitative data for representative PIKfyve inhibitors.

Table 1: In Vitro Cytotoxicity of PIKfyve Inhibitors in Cancer Cell Lines

| Inhibitor | Cancer Cell Line | Cancer Type | IC50 Value | Citation(s) |

| WX8 | 12 Cancer Lines (Median) | Various | 0.2 µM | [13] |

| A375 | Melanoma | ~0.01 µM (EC50) | [6] | |

| U2OS | Osteosarcoma | ~0.2 µM (EC50) | [6] | |

| 8 Normal Fibroblasts (Median) | Non-Malignant | 2.7 µM | [13] | |

| YM201636 | Calu-1 | Non-Small Cell Lung | 15.03 µM (72h) | [20] |

| HCC827 | Non-Small Cell Lung | 11.07 µM (72h) | [20] | |

| H1299 | Non-Small Cell Lung | 74.95 µM (72h) | [20] | |

| PIK5-12d (PROTAC) | VCaP | Prostate Cancer | 522.3 nM | [21] |

Note: IC50/EC50 values can vary based on assay duration and specific experimental conditions.

Table 2: In Vivo Anti-Tumor Efficacy of PIKfyve Inhibitors

| Inhibitor | Animal Model | Dose & Route | Outcome | Citation(s) |

| WX8 & SB202190 (p38i) | SW480 Colon Adenocarcinoma Xenograft (Mice) | 20 mg/kg WX8 & 12.5 mg/kg SB202190 (IP, daily) | 81% reduction in tumor growth (synergistic effect) | [13] |

| YM201636 | Murine Hepatic Cancer Model | Not Specified | Slowed tumor growth | [14] |

| Apilimod | B16F10 Melanoma (Mice) | Not Specified | Reduced tumor growth | [19] |

| PIKfyve Depletion | Pancreatic (KPC1361) & Melanoma (B16F10) Syngeneic Models | Genetic Knockout | Strongly retarded tumor progression | [16] |

Table 3: Binding Affinity and Kinase Selectivity

| Inhibitor | Target Kinase | Assay Type | Potency (IC50 / Kd) | Selectivity | Citation(s) |

| PIKfyve-IN-4 (Cpd 40) | PIKfyve | NanoBRET | 0.35 nM (IC50) | >500-fold vs. PIP4K2C | [14][22] |

| PIKfyve | Enzymatic | 0.60 nM (IC50) | [22] | ||

| YM201636 | PIKfyve | In Vitro | 33 nM (IC50) | Selective over several lipid kinases | [1][15] |

| APY0201 | PIKfyve | Enzymatic | 5.2 nM (IC50) | Potent | [8][15] |

| WX8 Family | PIKfyve | Binding | Varies | 90 to 15,000 times greater affinity for PIKfyve than for secondary target PIP4K2C | [17] |

Experimental Protocols and Workflows

This section provides detailed methodologies for key experiments used to characterize the effects of PIKfyve inhibitors like this compound.

Cell Viability and Cytotoxicity Assay

This protocol determines the concentration of an inhibitor that reduces cell viability by 50% (IC50).

-

Materials: 96-well plates, cancer cell lines, complete culture medium, PIKfyve inhibitor stock solution (e.g., in DMSO), XTT assay kit.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the PIKfyve inhibitor in culture medium. Final DMSO concentration should be kept constant and low (<0.1%).

-

Remove the old medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations (including a vehicle-only control).

-

Incubate the plate for a specified period (e.g., 72 hours).[20]

-

Add XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot the results against inhibitor concentration to determine the IC50 value using non-linear regression.

-

Western Blot for Autophagy Markers

This protocol assesses the blockade of autophagic flux by measuring the accumulation of key autophagy-related proteins.

-

Materials: 6-well plates, cells, PIKfyve inhibitor, lysis buffer (e.g., RIPA), protease/phosphatase inhibitors, BCA protein assay kit, SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (anti-LC3B, anti-p62/SQSTM1, anti-Actin), HRP-conjugated secondary antibodies, ECL substrate.

-

Procedure:

-

Plate cells and treat with the PIKfyve inhibitor for a desired time (e.g., 4-24 hours).

-

Lyse the cells on ice with lysis buffer, collect lysates, and clarify by centrifugation.

-

Determine protein concentration using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. An increase in the lipidated form of LC3 (LC3-II) and accumulation of p62/SQSTM1 indicates autophagy blockade.[6]

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Wash again, apply ECL substrate, and visualize bands using a chemiluminescence imaging system.

-

In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of a PIKfyve inhibitor in a living organism.

-

Materials: Immunocompromised mice (e.g., athymic nude), cancer cells (e.g., SW480), Matrigel, sterile PBS, PIKfyve inhibitor, vehicle solution, calipers.

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1 million cells) mixed 1:1 with Matrigel into the flanks of the mice.[13]

-

Allow tumors to establish and reach a palpable size (e.g., 100 mm³).

-

Randomize mice into treatment and control groups.

-

Administer the PIKfyve inhibitor (e.g., 20 mg/kg WX8) or vehicle via the desired route (e.g., intraperitoneal injection) on a set schedule (e.g., daily).[13]

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).

-

Monitor animal weight and general health.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, immunohistochemistry for proliferation markers like Ki-67).[13]

-

Plot tumor growth curves to compare treatment versus control groups.

-

The following diagram outlines a typical experimental workflow for evaluating a PIKfyve inhibitor.

Conclusion and Future Directions

This compound and other selective PIKfyve inhibitors represent a promising class of targeted therapies for cancers that are dependent on autophagy and robust lysosomal function.[4][5] The mechanism of action, centered on the profound disruption of lysosomal homeostasis, provides a clear rationale for their selective activity against malignant cells.[6][13] Furthermore, the discovery that PIKfyve inhibition can enhance tumor immunity opens exciting new possibilities for combination therapies.[16][19]

Future research should focus on several key areas:

-

Biomarker Identification: Delineating which tumors are most "autophagy-addicted" and thus most sensitive to PIKfyve inhibition is critical for clinical translation.[17]

-

Combination Strategies: Systematically exploring synergistic combinations with other targeted agents (e.g., p38MAPK inhibitors), chemotherapy, and immunotherapies is a high priority.[3][13]

-

Pharmacokinetics: Developing next-generation inhibitors with improved pharmacokinetic profiles to ensure adequate drug exposure in clinical settings is essential, as some early compounds faced limitations.[14][18]

The continued investigation of PIKfyve inhibitors will undoubtedly provide valuable insights into cancer metabolism and yield novel therapeutic strategies for difficult-to-treat malignancies.

References

- 1. PIKfyve: a lipid kinase target for COVID-19, cancer and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are PIKFYVE inhibitors and how do they work? [synapse.patsnap.com]

- 8. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. PIKfyve regulation of endosome-linked pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Combined Inhibition of p38MAPK and PIKfyve Synergistically Disrupts Autophagy to Selectively Target Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of a Second-Generation, In Vivo Chemical Probe for PIKfyve - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. pnas.org [pnas.org]

- 17. researchgate.net [researchgate.net]

- 18. Small molecule PIKfyve inhibitors as cancer therapeutics: Translational promises and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. The effects of PIKfyve inhibitor YM201636 on claudins and malignancy potential of nonsmall cell cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

Navigating the PIKfyve Pathway: A Technical Guide to its Inhibition in Virology Research

Disclaimer: This technical guide focuses on the virology research of PIKfyve inhibitors. While the query specified "PIKfyve-IN-2," publicly available research literature does not detail its specific use in virology. Therefore, this document utilizes data from extensively studied, potent PIKfyve inhibitors such as Apilimod and YM201636 as representative examples of this inhibitor class to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Core Concepts: PIKfyve and its Role in Viral Infections

PIKfyve is a lipid kinase crucial for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P). These phosphoinositides are key regulators of endomembrane homeostasis, playing a critical role in the trafficking of vesicles within the cell.[1][2][3] Many viruses exploit this endocytic pathway for entry into host cells, making PIKfyve a compelling target for broad-spectrum antiviral therapies.[1][2][4] Inhibition of PIKfyve disrupts the normal maturation of endosomes, which can prevent the release of the viral genome into the cytoplasm, thereby halting the infection process.[5][6]

Quantitative Data on Antiviral Activity of PIKfyve Inhibitors

The following tables summarize the in vitro efficacy of various PIKfyve inhibitors against a range of viruses.

Table 1: Antiviral Activity of PIKfyve Inhibitors against Coronaviruses

| Inhibitor | Virus | Cell Line | IC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Apilimod | SARS-CoV-2 | VeroE6 | Varies (e.g., ~10) | >10 | >1000 | [5][7] |

| Apilimod | SARS-CoV-2 | A549/hACE2 | Varies | >10 | - | [7] |

| WX8 | SARS-CoV-2 | VeroE6 | Varies (nanomolar) | >10 | - | [7] |

| NDF | SARS-CoV-2 | VeroE6 | Varies (nanomolar) | >10 | - | [7] |

| Apilimod | MERS-CoV | VeroE6 | Varies | - | - | [8] |

| Apilimod | HCoV-OC43 | HUVECs | Varies | - | - | [9] |

Table 2: Antiviral Activity of PIKfyve Inhibitors against Other Viruses

| Inhibitor | Virus | Cell Line | Assay Type | IC50/EC50 | Reference |

| Apilimod | Ebola virus (EBOV) | - | - | Potent Inhibition | [2] |

| Apilimod | Marburg virus (MARV) | - | - | Potent Inhibition | [2] |

| Apilimod mesylate (AM) | Influenza A (PR8) | MDCK | Cytopathic effect | Concentration-dependent inhibition | [1][4] |

| YM201636 | Influenza A (PR8) | MDCK | Cytopathic effect | Concentration-dependent inhibition | [1][4] |

| Apilimod mesylate (AM) | Respiratory Syncytial Virus (RSV A2) | HEp-2 | Plaque reduction | Antiviral effects demonstrated | [1][4] |

| Apilimod mesylate (AM) | Human Rhinovirus | - | In vitro | Antiviral effects demonstrated | [1][4] |

| Apilimod mesylate (AM) | Seasonal Coronavirus | - | In vitro | Antiviral effects demonstrated | [1][4] |

Key Experimental Protocols

In Vitro Antiviral Efficacy Assay (General Protocol)

This protocol outlines a general method for assessing the antiviral efficacy of PIKfyve inhibitors in cell culture.

-

Cell Seeding: Plate a suitable host cell line (e.g., VeroE6 for SARS-CoV-2, MDCK for influenza) in 96-well plates and incubate overnight to allow for cell adherence.

-

Compound Preparation: Prepare a serial dilution of the PIKfyve inhibitor in an appropriate cell culture medium.

-

Pre-treatment (Optional but common): Remove the growth medium from the cells and add the diluted compound. Incubate for a specified period (e.g., 2 hours) prior to infection.[9]

-

Viral Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

-

Incubation: Incubate the infected cells for a period sufficient for viral replication (e.g., 24-72 hours).

-

Quantification of Viral Activity: Assess the antiviral effect using one of the following methods:

-

Plaque Reduction Assay: For plaque-forming viruses, overlay the cells with a semi-solid medium after infection. After incubation, stain the cells to visualize and count plaques. The IC50 is the concentration of the inhibitor that reduces the plaque number by 50%.[1]

-

Cytopathic Effect (CPE) Assay: Visually score the virus-induced cell death and morphological changes. The EC50 is the concentration of the inhibitor that protects 50% of the cells from CPE.[1]

-

Reporter Virus Assay: Use a recombinant virus expressing a reporter gene (e.g., GFP, luciferase). Measure the reporter signal as a proxy for viral replication.[9]

-

qRT-PCR: Quantify viral RNA levels in the cell lysate or supernatant.

-

Time-of-Addition Assay

This experiment helps to determine at which stage of the viral life cycle the inhibitor is active.

-

Experimental Arms:

-

Pre-infection: Add the inhibitor 2 hours before viral infection and maintain it throughout the experiment.

-

At-infection: Add the inhibitor at the same time as the virus.

-

Post-infection: Add the inhibitor at various time points after infection (e.g., 2, 4, 6 hours).

-

-

Infection and Incubation: Infect the cells as described above.

-

Sample Collection and Analysis: At a fixed time point post-infection (e.g., 24 hours), collect the supernatant to measure viral titer (e.g., by plaque assay) or cell lysates to measure intracellular viral RNA.[7]

Signaling Pathways and Experimental Workflows

PIKfyve Signaling Pathway in Viral Entry

Caption: PIKfyve pathway in viral entry and its inhibition.

Experimental Workflow for Antiviral Screening of PIKfyve Inhibitors

Caption: Workflow for in vitro antiviral screening.

Logical Relationship of PIKfyve Inhibition and Viral Life Cycle

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Buy this compound [smolecule.com]

- 4. This compound, CAS [[2245319-25-7]] | BIOZOL [biozol.de]

- 5. medchemexpress.com [medchemexpress.com]

- 6. InvivoChem [invivochem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cenmed.com [cenmed.com]

A Technical Guide to the Effects of PIKfyve Inhibition on Endosomal Trafficking

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the cellular effects of PIKfyve inhibitors, with a focus on their impact on endosomal trafficking and lysosomal homeostasis. While this document centers on the well-characterized effects of potent PIKfyve inhibitors such as Apilimod and YM201636, the principles and methodologies described are applicable to other compounds in this class, including PIKfyve-IN-2.

Introduction: The Role of PIKfyve in Cellular Homeostasis

PIKfyve, also known as phosphoinositide kinase, FYVE-type zinc finger containing (PIKFYVE), is a crucial lipid kinase that plays a pivotal role in maintaining cellular homeostasis.[1][2] It is the primary enzyme responsible for the synthesis of two low-abundance but functionally critical phosphoinositides: phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and phosphatidylinositol 5-phosphate (PI(5)P).[1][2][3] These lipids are key regulators of intracellular membrane trafficking, particularly within the endo-lysosomal system.[3][4]

PIKfyve is localized to the cytosolic leaflet of endosomes through its FYVE finger domain, which binds to phosphatidylinositol 3-phosphate (PI(3)P).[3][5] At the endosomal membrane, PIKfyve forms a complex with the scaffolding protein VAC14 and the phosphatase FIG4 to regulate the synthesis of PI(3,5)P₂.[2][6] Given its central role in endosomal function, autophagy, and ion homeostasis, PIKfyve has emerged as an attractive therapeutic target for a range of diseases, including cancers, neurodegenerative disorders, and viral infections.[2][4] Small molecule inhibitors of PIKfyve, such as Apilimod and YM201636, are powerful tools for studying its function and hold therapeutic potential.[1][2]

Core Mechanism of Action of PIKfyve Inhibitors

The fundamental action of PIKfyve inhibitors is the direct blockade of the enzyme's phosphotransferase activity.[7] This inhibition prevents the phosphorylation of PI(3)P at the D-5 position of the inositol ring, thereby halting the production of PI(3,5)P₂.[1][8] Studies have demonstrated that PIKfyve is the sole source of PI(3,5)P₂ in mammalian cells.[9][10] Consequently, pharmacological or genetic inactivation of PIKfyve leads to a near-complete depletion of cellular PI(3,5)P₂ levels.[7][9][11]

Furthermore, since the majority of the cellular PI(5)P pool is generated through the dephosphorylation of PI(3,5)P₂, inhibition of PIKfyve also results in a substantial reduction of PI(5)P.[1][9][10] This dual depletion of PI(3,5)P₂ and PI(5)P is the primary molecular event that triggers the cascade of downstream cellular effects on endosomal and lysosomal pathways.

Cellular Effects of PIKfyve Inhibition

The depletion of PI(3,5)P₂ and PI(5)P disrupts a multitude of processes within the endo-lysosomal system.

The most striking and consistently reported phenotype following PIKfyve inhibition is the formation of large, swollen cytoplasmic vacuoles.[1][12][13] These structures are derived from the endo-lysosomal system, staining positive for late endosome and lysosome markers like LAMP1.[13][14] This vacuolation is attributed to defects in membrane fission and ion homeostasis.[1][2] PI(3,5)P₂ is known to regulate lysosomal ion channels, and its absence leads to an imbalance that may cause osmotic swelling.[2][12] Recent findings suggest that PIKFYVE inhibition can lead to the accumulation of ammonium ions within endosomes and lysosomes, contributing to this swelling.[12][15] The enlargement is a result of lysosome coalescence, where an imbalance favoring lysosome fusion over fission leads to fewer, larger lysosomes.[16]

PIKfyve activity is essential for the proper maturation and trafficking of endosomes. Inhibition of PIKfyve blocks the transition from early to late endosomes.[17][18] This is evidenced by the accumulation of cargo in early endosomes and a failure to co-localize with late endosomal markers. For example, the PIKfyve inhibitor YM201636 increases the co-localization of CpG oligonucleotides with the early endosome marker EEA1, while decreasing co-localization with the late endosome marker LAMP1.[17][18]

Furthermore, PIKfyve inhibition impairs retrograde trafficking from endosomes to the trans-Golgi network (TGN).[19][20] This disruption affects the recycling of receptors like the cation-independent mannose 6-phosphate receptor (CI-M6PR).[20]

PIKfyve plays a critical role in the final stages of autophagy, specifically in the fusion of autophagosomes with lysosomes to form autolysosomes.[21][22] Inhibition of PIKfyve prevents this heterotypic fusion, leading to an accumulation of autophagosomes and a block in autophagic flux.[20][21] This impairment disrupts the degradation and recycling of cellular components, which can be cytotoxic, particularly to cancer cells that are highly dependent on autophagy.[4][21][23]

The degradation of endocytosed cargo, such as the epidermal growth factor receptor (EGFR), is also profoundly blocked.[14][20][24] Upon PIKfyve inhibition, activated EGFR becomes trapped within the swollen endosomal compartments, failing to be delivered to the lysosome for degradation.[14][20]

References

- 1. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]

- 3. PIKFYVE - Wikipedia [en.wikipedia.org]

- 4. What are PIKFYVE inhibitors and how do they work? [synapse.patsnap.com]

- 5. Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Apilimod (PIKfyve inhibitor) - Echelon Biosciences [echelon-inc.com]

- 9. pnas.org [pnas.org]

- 10. [PDF] In vivo, Pikfyve generates PI(3,5)P2, which serves as both a signaling lipid and the major precursor for PI5P | Semantic Scholar [semanticscholar.org]

- 11. biorxiv.org [biorxiv.org]

- 12. biorxiv.org [biorxiv.org]

- 13. mdpi.com [mdpi.com]

- 14. embopress.org [embopress.org]

- 15. PIKFYVE inhibition induces endosome- and lysosome-derived vacuole enlargement via ammonium accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Lysosome enlargement during inhibition of the lipid kinase PIKfyve proceeds through lysosome coalescence - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PIKfyve Regulates the Endosomal Localization of CpG Oligodeoxynucleotides to Elicit TLR9-Dependent Cellular Responses | PLOS One [journals.plos.org]

- 18. PIKfyve Regulates the Endosomal Localization of CpG Oligodeoxynucleotides to Elicit TLR9-Dependent Cellular Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The PIKfyve Inhibitor YM201636 Blocks the Continuous Recycling of the Tight Junction Proteins Claudin-1 and Claudin-2 in MDCK cells | PLOS One [journals.plos.org]

- 20. PIKfyve Regulation of Endosome-Linked Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. tandfonline.com [tandfonline.com]

- 24. PIKfyve regulation of endosome-linked pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to PIKfyve-IN-2 Target Validation Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation studies for PIKfyve-IN-2, a potent inhibitor of the phosphoinositide kinase PIKfyve. This document details the core methodologies, quantitative data, and signaling pathways relevant to the investigation of PIKfyve as a therapeutic target.

Introduction to PIKfyve

PIKfyve, a FYVE finger-containing phosphoinositide kinase, is a crucial enzyme in the regulation of endosomal and lysosomal trafficking. It catalyzes the synthesis of two key signaling phosphoinositides: phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and phosphatidylinositol 5-phosphate (PI(5)P). The primary enzymatic function of PIKfyve is the phosphorylation of phosphatidylinositol 3-phosphate (PI(3)P) to generate PI(3,5)P₂. Through the production of these lipids, PIKfyve plays a central role in various cellular processes, including endosome maturation, lysosome homeostasis, and autophagy.

Dysregulation of PIKfyve activity has been implicated in a range of diseases, including cancer, neurodegenerative disorders, and autoimmune diseases, making it an attractive target for therapeutic intervention. Small molecule inhibitors of PIKfyve, such as this compound, are valuable tools for validating its role in disease and for developing novel therapeutic strategies.

PIKfyve Signaling Pathway

The PIKfyve signaling pathway is integral to the maintenance of endomembrane homeostasis. PIKfyve is recruited to the cytoplasmic leaflet of endosomes through the interaction of its FYVE domain with PI(3)P. Once localized, PIKfyve phosphorylates PI(3)P to produce PI(3,5)P₂. This lipid product, in turn, regulates the function of various effector proteins that control endosomal fission, fusion, and trafficking events. Inhibition of PIKfyve disrupts this pathway, leading to a characteristic cellular phenotype of enlarged endosomes and cytoplasmic vacuoles.

Figure 1: Simplified PIKfyve signaling pathway and the inhibitory action of this compound.

Quantitative Data for PIKfyve Inhibitors

The validation of PIKfyve as a drug target relies on the characterization of potent and selective inhibitors. The following table summarizes key quantitative data for this compound and other well-characterized PIKfyve inhibitors. This data allows for a comparative assessment of their potency and utility in target validation studies.

| Inhibitor | CAS Number | Target | Assay Type | IC₅₀ (nM) | Reference |

| This compound | 2245319-25-7 | PIKfyve | Not Specified | Potent Inhibitor | [1][2][3] |

| PIKfyve-IN-1 (SGC-PIKFYVE-1) | Not Available | PIKfyve | Enzymatic (SignalChem) | 6.9 | [4] |

| PIKfyve | NanoBRET (HEK293T) | 4.0 | [4] | ||

| Apilimod | 541550-19-0 | PIKfyve | Kinase Assay | 14 | |

| YM201636 | 371951-77-4 | PIKfyve | Kinase Assay | 33 | |

| PIKfyve-IN-4 | Not Available | PIKfyve | Enzymatic Assay | 0.60 | |

| NanoBRET | 0.35 |

Experimental Protocols for Target Validation

Validating PIKfyve as the target of this compound involves a series of biochemical and cell-based assays. These experiments are designed to demonstrate direct engagement of the inhibitor with the kinase and to characterize the downstream cellular consequences of its inhibition.

Biochemical Kinase Assay (ADP-Glo™)

This assay directly measures the enzymatic activity of PIKfyve and its inhibition by a test compound. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing recombinant human PIKfyve enzyme, the lipid substrate (e.g., PI(3)P), and ATP in a kinase assay buffer.

-

Inhibitor Addition: Add serial dilutions of this compound or a vehicle control to the reaction mixture.

-

Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

Signal Detection: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition of PIKfyve activity at each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Figure 2: Workflow for the PIKfyve ADP-Glo™ kinase assay.

Cellular Target Engagement Assay (NanoBRET™)

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the binding of a test compound to its target protein within living cells. This provides a direct assessment of target engagement in a physiological context.

Protocol:

-

Cell Transfection: Transfect a suitable human cell line (e.g., HEK293) with a vector encoding a PIKfyve-NanoLuc® fusion protein.

-

Cell Seeding: Seed the transfected cells into a multi-well plate.

-

Tracer and Inhibitor Addition: Add a cell-permeable fluorescent NanoBRET™ tracer that binds to the PIKfyve active site, followed by the addition of serial dilutions of this compound or a vehicle control.

-

Incubation: Incubate the cells to allow the inhibitor to compete with the tracer for binding to the PIKfyve-NanoLuc® fusion protein.

-

Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

-

BRET Measurement: Measure both the donor (NanoLuc®) and acceptor (tracer) emissions using a plate reader equipped for BRET detection.

-

Data Analysis: Calculate the BRET ratio and determine the IC₅₀ value, representing the concentration of this compound required to displace 50% of the tracer.

Figure 3: Workflow for the PIKfyve NanoBRET™ target engagement assay.

Cellular Phenotypic Assay (Vacuolization)

A hallmark of PIKfyve inhibition is the formation of large cytoplasmic vacuoles due to the disruption of endosomal and lysosomal homeostasis. This phenotypic change can be quantified to assess the cellular activity of PIKfyve inhibitors.

Protocol:

-

Cell Culture: Culture a suitable cell line (e.g., U2OS, HeLa) in a multi-well plate.

-

Inhibitor Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 4-24 hours).

-

Microscopy: Acquire images of the cells using phase-contrast or differential interference contrast (DIC) microscopy.

-

Image Analysis: Quantify the extent of vacuolization by measuring the total area of vacuoles per cell or by counting the number of vacuolated cells.

-

Data Analysis: Determine the EC₅₀ value, the concentration of this compound that induces vacuolization in 50% of the maximal response.

Figure 4: Workflow for the cellular vacuolization assay.

Conclusion

The target validation of this compound is a multi-faceted process that combines biochemical and cellular assays to confirm its mechanism of action and potency. The data and protocols presented in this guide provide a robust framework for researchers and drug development professionals to investigate the therapeutic potential of targeting PIKfyve. The consistent observation of potent enzymatic inhibition, direct target engagement in cells, and the characteristic vacuolization phenotype upon treatment with PIKfyve inhibitors strongly supports the validation of PIKfyve as a druggable target for a variety of diseases. Further studies with well-characterized inhibitors like this compound will be instrumental in advancing our understanding of PIKfyve biology and in the development of novel therapeutics.

References

The Cellular Phenotype of PIKfyve Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIKfyve, a phosphoinositide kinase, is a critical regulator of intracellular membrane trafficking and cellular homeostasis.[1] It primarily synthesizes phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol 5-phosphate (PI(5)P), two low-abundance but functionally crucial signaling lipids.[2] Inhibition of PIKfyve, exemplified by compounds such as PIKfyve-IN-2, apilimod, and YM201636, elicits a distinct and dramatic cellular phenotype, making it a compelling target for therapeutic intervention in a range of diseases, including cancer, neurodegenerative disorders, and viral infections.[2] This technical guide provides an in-depth description of the cellular and molecular consequences of PIKfyve inhibition, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved.

Core Cellular Phenotype: Vacuolization and Disruption of Endolysosomal Homeostasis

The most striking and consistently observed cellular phenotype following pharmacological or genetic inhibition of PIKfyve is the rapid formation of large, translucent cytoplasmic vacuoles.[3] These vacuoles are derived from the endolysosomal system and their appearance is a direct consequence of the disruption of membrane trafficking, fusion, and fission events that are dependent on PI(3,5)P2.[3][4]

Quantitative Analysis of Vacuolation and Lysosomal Dynamics

The morphological changes induced by PIKfyve inhibitors are quantifiable, providing robust parameters for assessing compound activity and cellular response.

| Parameter | Method | PIKfyve Inhibitor (e.g., Apilimod) Effect | Cell Types | Reference |

| Vacuole/Lysosome Size | Volumetric image analysis of cells labeled with lysosomal markers (e.g., LysoTracker, LAMP1) | Significant increase in the average volume of individual endo/lysosomes. | RAW macrophages, HeLa cells | [1] |

| Vacuole/Lysosome Number | Volumetric image analysis | Significant decrease in the number of endo/lysosomes per cell. | RAW macrophages, HeLa cells | [1] |

| Total Lysosomal Volume | Volumetric image analysis | No significant change in the total lysosomal volume per cell. | RAW macrophages, HeLa cells | [1] |

| Lysosomal pH | Ratiometric fluorescence imaging with pH-sensitive probes (e.g., Oregon Green 488 dextran) | Hyperacidification of lysosomes (decrease in pH). | U2OS, neonatal fibroblasts, SUDHL B-cell lymphoma cells | [5][6] |

Impact on Key Cellular Processes

The inhibition of PIKfyve reverberates through several interconnected cellular pathways, leading to a cascade of functional consequences.

Impaired Autophagic Flux

PIKfyve is essential for the maturation of autophagosomes into degradative autolysosomes. Inhibition of PIKfyve blocks the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes and a failure to degrade autophagic cargo.[7] This is a critical aspect of the anti-cancer and neuroprotective effects of PIKfyve inhibitors.

Quantitative Data on Autophagy Inhibition

| Parameter | Method | PIKfyve Inhibitor Effect | Cell Types | Reference |

| LC3-II Accumulation | Western Blot analysis of the lipidated form of LC3 (LC3-II) | Significant increase in LC3-II levels, indicative of a block in autophagic flux. | HeLa cells, PC-3 cells | [7] |

| Autophagosome Number | Fluorescence microscopy of GFP-LC3 puncta | Increase in the number of GFP-LC3 positive puncta per cell. | HeLa cells | [7] |

| Autolysosome Formation | Tandem fluorescent mRFP-GFP-LC3 assay | Increase in yellow puncta (autophagosomes) and a decrease in red-only puncta (autolysosomes). | U2OS cells | [8] |

Altered Endosomal Trafficking

PIKfyve and its product PI(3,5)P2 are crucial for the proper sorting and transport of cargo through the endosomal system. Inhibition of PIKfyve disrupts retrograde trafficking from endosomes to the trans-Golgi network (TGN) and can impair the degradation of certain signaling receptors.[9][10]

Modulation of mTORC1 and TFEB Signaling

PIKfyve activity is linked to the regulation of the master metabolic regulator mTORC1 and the key transcription factor for lysosomal biogenesis, TFEB. Inhibition of PIKfyve leads to the dephosphorylation and subsequent nuclear translocation of TFEB, a cellular stress response.[11][12] However, this TFEB activation does not appear to be the primary driver of the vacuolar phenotype.[1] The relationship with mTORC1 is complex, with some studies suggesting that PIKfyve inhibition can impede the interaction of TFEB with mTORC1.[11]

Quantitative Data on TFEB Translocation

| Parameter | Method | PIKfyve Inhibitor Effect | Cell Types | Reference |

| TFEB Nuclear Localization | Immunofluorescence microscopy and quantification of nuclear vs. cytoplasmic fluorescence | Significant increase in the percentage of cells with nuclear TFEB and an increased nuclear-to-cytoplasmic fluorescence ratio. | RAW cells, HeLa cells | [1][11] |

| TFEB Phosphorylation (Ser-211) | Western Blot analysis with phospho-specific antibodies | Decrease in the phosphorylation of TFEB at Serine 211. | HeLa cells | [11] |

Experimental Protocols

Quantification of Lysosomal Enlargement

Method: Volumetric Image Analysis

-

Cell Culture and Treatment: Plate cells (e.g., RAW macrophages or HeLa) on glass-bottom dishes. Label lysosomes with a fluorescent marker such as LysoTracker Red DND-99 (50 nM for 30 minutes) or by immunostaining for LAMP1. Treat cells with the PIKfyve inhibitor (e.g., 20 nM apilimod) or vehicle control for the desired time course (e.g., 1, 3, 6 hours).

-

Image Acquisition: Acquire z-stacks of the cells using a confocal microscope with appropriate laser lines and a high-numerical-aperture objective (e.g., 63x oil immersion).

-

Image Analysis:

-

Deconvolve the z-stacks to improve resolution.

-

Use image analysis software (e.g., Imaris or Fiji/ImageJ) to create 3D surface renderings of the individual lysosomes.

-

Quantify the volume and number of lysosomes per cell.

-

Calculate the average lysosome volume, the number of lysosomes per cell, and the total lysosomal volume per cell.

-

Measurement of Autophagic Flux

Method: Western Blot for LC3-II Accumulation

-

Cell Culture and Treatment: Plate cells in multi-well plates. Treat cells with the PIKfyve inhibitor in the presence or absence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the final 2-4 hours of the experiment. The lysosomal inhibitor will prevent the degradation of LC3-II in autolysosomes, allowing for the measurement of autophagic flux.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease inhibitors.

-

Western Blotting:

-

Separate 20-40 µg of protein per lane on a 12-15% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in TBST.

-

Incubate with a primary antibody against LC3 (e.g., 1:1000 dilution) overnight at 4°C.

-

Incubate with an HRP-conjugated secondary antibody (e.g., 1:3000 dilution) for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities for LC3-I and LC3-II. The ratio of LC3-II to a loading control (e.g., β-actin or GAPDH) is used to assess autophagic flux. An increase in LC3-II in the presence of the lysosomal inhibitor compared to its absence indicates active autophagic flux.

-

Method: Tandem mRFP-GFP-LC3 Fluorescence Microscopy

-

Cell Transfection and Treatment: Transfect cells with a plasmid encoding the mRFP-GFP-LC3 tandem construct. After 24-48 hours, treat the cells with the PIKfyve inhibitor or vehicle control.

-

Image Acquisition: Acquire images using a confocal microscope with channels for both GFP (green) and RFP (red).

-

Image Analysis:

-

Autophagosomes will appear as yellow puncta (co-localization of GFP and RFP).

-

Autolysosomes will appear as red-only puncta (the GFP signal is quenched in the acidic environment of the lysosome).

-

Quantify the number of yellow and red puncta per cell. An increase in the ratio of yellow to red puncta indicates a blockage in autophagic flux.

-

Assessment of TFEB Nuclear Translocation

Method: Immunofluorescence Microscopy

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with the PIKfyve inhibitor or vehicle control.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.

-

Immunostaining:

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with a primary antibody against TFEB (e.g., 1:200 dilution) overnight at 4°C.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.

-

Counterstain the nuclei with DAPI.

-

-

Image Acquisition and Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify the nuclear and cytoplasmic fluorescence intensity of TFEB in individual cells.

-

Calculate the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of TFEB translocation. Alternatively, count the percentage of cells showing predominantly nuclear TFEB staining.

-

Visualizations

Signaling Pathways and Cellular Processes Affected by PIKfyve Inhibition

Caption: PIKfyve inhibition disrupts key cellular pathways.

Experimental Workflow for Characterizing PIKfyve Inhibitor Effects

Caption: Workflow for assessing PIKfyve inhibitor effects.

Conclusion

Inhibition of PIKfyve with compounds like this compound induces a well-defined and quantifiable cellular phenotype characterized by the formation of large cytoplasmic vacuoles, disruption of endolysosomal homeostasis, impaired autophagic flux, and alterations in key signaling pathways. The detailed experimental protocols and quantitative readouts described in this guide provide a robust framework for researchers and drug development professionals to investigate the cellular effects of PIKfyve inhibitors and explore their therapeutic potential. A thorough understanding of this cellular phenotype is essential for the continued development of PIKfyve-targeted therapies.

References

- 1. Expression of Autophagy-Related Protein LC3-II Detected by Western Blotting [bio-protocol.org]

- 2. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protocols to monitor TFEB activation following lysosomal damage in cultured cells using microscopy and immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]

- 6. uniprot.org [uniprot.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. PIKFYVE - Wikipedia [en.wikipedia.org]

- 9. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]

- 11. researchgate.net [researchgate.net]

- 12. pubcompare.ai [pubcompare.ai]

In-depth Technical Guide on PIKfyve-IN-2: A Literature Review

A comprehensive review of publicly available scientific literature and data repositories did not yield specific research articles, patents, or detailed experimental data for the compound designated as "PIKfyve-IN-2." Commercial vendors list this compound as a potent inhibitor of PIKfyve kinase, a critical enzyme in cellular trafficking and signaling pathways. However, the absence of published primary research prevents the creation of an in-depth technical guide that meets the core requirements of quantitative data summarization, detailed experimental protocols, and evidence-based signaling pathway diagrams for this specific molecule.

While a detailed analysis of this compound is not possible due to the lack of data, this guide will provide a comprehensive overview of the target enzyme, PIKfyve, including its function, involvement in signaling pathways, and the methodologies commonly used to study its inhibitors. This information is based on extensive research on other well-characterized PIKfyve inhibitors.

The Target: PIKfyve Kinase

PIKfyve, also known as 1-phosphatidylinositol 3-phosphate 5-kinase, is a crucial enzyme that plays a central role in the regulation of endomembrane trafficking and cellular homeostasis.[1][2] Its primary function is to phosphorylate phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[1][3][4][5] PI(3,5)P2 is a low-abundance but critical signaling lipid that regulates the fission and fusion of endosomes and lysosomes, thereby controlling processes such as endocytic trafficking, lysosomal function, and autophagy.[4][5]

PIKfyve exists in a complex with the scaffolding protein VAC14 and the phosphatase FIG4, which work together to tightly regulate the levels of PI(3,5)P2.[1] Disruption of PIKfyve activity, either through genetic mutation or pharmacological inhibition, leads to the accumulation of enlarged endosomes and vacuoles, a hallmark phenotype indicating impaired endolysosomal trafficking.[3][4][5]

PIKfyve Signaling Pathways

Inhibition of PIKfyve disrupts the delicate balance of phosphoinositide signaling, impacting several downstream cellular processes. The primary consequence of PIKfyve inhibition is the depletion of PI(3,5)P2, which in turn affects multiple signaling and trafficking pathways.

Endosomal Trafficking Pathway

The core function of PIKfyve is central to the maturation and function of the endolysosomal system. The pathway diagram below illustrates the central role of PIKfyve in converting PI(3)P to PI(3,5)P2, a critical step for the proper functioning of late endosomes and lysosomes. Inhibition of PIKfyve blocks this conversion, leading to the characteristic vacuolization phenotype.

References

PIKfyve-IN-2: A Technical Guide to its Function and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIKfyve, or phosphoinositide kinase, FYVE-type zinc finger containing, is a pivotal lipid kinase that plays a crucial role in regulating cellular processes through the phosphorylation of phosphoinositides.[1] It primarily synthesizes phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) from phosphatidylinositol 3-phosphate (PI(3)P) and is also involved in the production of phosphatidylinositol 5-phosphate (PI(5)P).[2][3][4] These lipids are critical signaling molecules that govern the homeostasis and trafficking of endosomes and lysosomes.[2][3]

PIKfyve-IN-2 is a potent small-molecule inhibitor of the PIKfyve kinase. By blocking the enzymatic activity of PIKfyve, it disrupts the delicate balance of phosphoinositide signaling, leading to significant alterations in endomembrane dynamics. This inhibitory action makes this compound and related compounds valuable research tools and potential therapeutic agents for a range of diseases, including cancers, infectious diseases, neurodegenerative disorders, and autoimmune conditions.[2][5][6][7] The compound YM201636 is a well-characterized PIKfyve inhibitor that is often referenced in the literature and shares the core mechanism of this compound.[8][9]

Mechanism of Action

The primary function of this compound is the direct inhibition of the PIKfyve enzyme's kinase activity.[1] This action blocks the conversion of PI(3)P to PI(3,5)P₂, a critical step in the maturation of endosomes and the regulation of lysosomal function.[2][4][8]

Cellular Consequences of PIKfyve Inhibition:

-

Disruption of Endolysosomal Trafficking: Inhibition of PIKfyve leads to the accumulation of enlarged late endosomes and vacuoles within the cytoplasm.[1][8] This is due to defects in membrane fission and sorting processes that are dependent on PI(3,5)P₂.[6]

-